CD33 splicing modulator 1 hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CD33 splicing modulator 1 hydrochloride is a compound known for its ability to modulate the splicing of CD33 pre-mRNA
Preparation Methods
The synthetic routes and reaction conditions for CD33 splicing modulator 1 hydrochloride are not extensively detailed in the available literature. it is known that the compound is synthesized through a series of chemical reactions involving specific reagents and conditions. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
CD33 splicing modulator 1 hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
CD33 splicing modulator 1 hydrochloride has a wide range of scientific research applications In chemistry, it is used as a tool to study the splicing mechanisms of pre-mRNA In biology, it helps in understanding the role of CD33 in regulating microglia activityAdditionally, it may have industrial applications in the development of new therapeutic agents targeting CD33-mediated pathways .
Mechanism of Action
The mechanism of action of CD33 splicing modulator 1 hydrochloride involves the modulation of CD33 pre-mRNA splicing. The compound increases exon 2 skipping in cellular mRNA pools, which affects the expression of CD33. CD33 is a myeloid lineage cell surface receptor that regulates microglia activity. By modulating the splicing of CD33 pre-mRNA, the compound can influence the activity of microglia and potentially impact neurodegenerative disease processes .
Comparison with Similar Compounds
CD33 splicing modulator 1 hydrochloride is unique in its ability to modulate CD33 pre-mRNA splicing. Similar compounds include other splicing modulators that target different pre-mRNA sequences or splicing factors. These compounds may have different molecular targets and mechanisms of action, but they share the common feature of influencing mRNA splicing. Examples of similar compounds include herboxidiene and GEX1 compounds, which also modulate splicing but target different pathways .
Properties
Molecular Formula |
C25H26ClFN6O |
---|---|
Molecular Weight |
481.0 g/mol |
IUPAC Name |
3-fluoro-4-(6-methylpyrazolo[1,5-a]pyrimidin-3-yl)-N-(3-methylpyridin-2-yl)-N-[(3R)-piperidin-3-yl]benzamide;hydrochloride |
InChI |
InChI=1S/C25H25FN6O.ClH/c1-16-12-29-24-21(14-30-31(24)15-16)20-8-7-18(11-22(20)26)25(33)32(19-6-4-9-27-13-19)23-17(2)5-3-10-28-23;/h3,5,7-8,10-12,14-15,19,27H,4,6,9,13H2,1-2H3;1H/t19-;/m1./s1 |
InChI Key |
PWORZWDKPPZPIN-FSRHSHDFSA-N |
Isomeric SMILES |
CC1=C(N=CC=C1)N([C@@H]2CCCNC2)C(=O)C3=CC(=C(C=C3)C4=C5N=CC(=CN5N=C4)C)F.Cl |
Canonical SMILES |
CC1=C(N=CC=C1)N(C2CCCNC2)C(=O)C3=CC(=C(C=C3)C4=C5N=CC(=CN5N=C4)C)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.